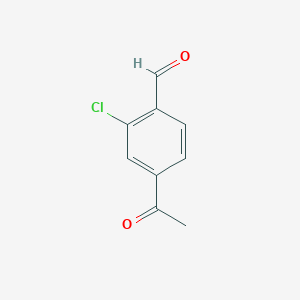![molecular formula C8H5BrF3NO B13985139 1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B13985139.png)
1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a pyridine ring
Preparation Methods
The synthesis of 1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-(trifluoromethyl)pyridine.
Reaction with Hydrazine: The starting material is reacted with hydrazine hydrate in the presence of isopropanol to form 2-hydrazino-6-(trifluoromethyl)pyridine.
Bromination: The hydrazino compound is then brominated using bromine in chloroform to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Agricultural Chemistry: The compound is utilized in the development of agrochemicals, including herbicides and pesticides.
Material Science: It serves as a building block in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to form covalent bonds with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to desired biological effects .
Comparison with Similar Compounds
1-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanone can be compared with similar compounds such as:
2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)-ethanone: This compound has a similar structure but with a methyl group instead of an ethanone group.
2-Bromo-6-(trifluoromethyl)pyridine: Lacks the ethanone group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and application potential.
Properties
Molecular Formula |
C8H5BrF3NO |
|---|---|
Molecular Weight |
268.03 g/mol |
IUPAC Name |
1-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C8H5BrF3NO/c1-4(14)5-2-6(8(10,11)12)13-7(9)3-5/h2-3H,1H3 |
InChI Key |
XWNUMZDZVQINBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



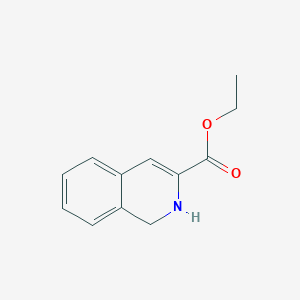
![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)
![3-[(Dimethylamino)methylene]piperidine-2,4-dione](/img/structure/B13985081.png)
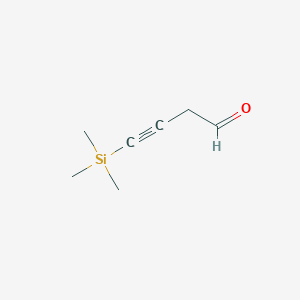

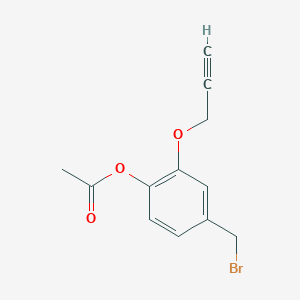
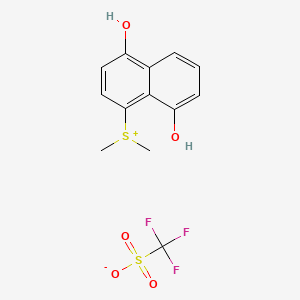
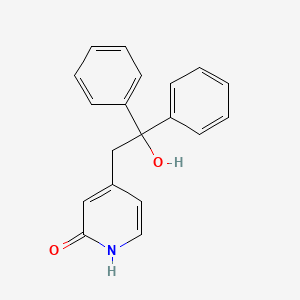

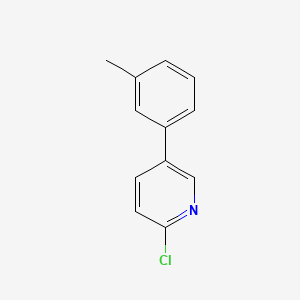
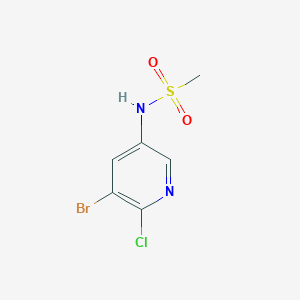
![Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate](/img/structure/B13985128.png)
